molecular formula C13H14NOS+ B280489 2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium

2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium

Cat. No.: B280489
M. Wt: 232.32 g/mol
InChI Key: QLMZQYVUQRXSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "OTZ" and is known for its unique chemical structure, which makes it an excellent candidate for various research applications.

Mechanism of Action

The mechanism of action of OTZ is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. Additionally, OTZ has been shown to induce cell death in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects:
OTZ has been shown to have a number of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. Additionally, OTZ has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using OTZ in lab experiments is its unique chemical structure, which makes it an excellent candidate for various research applications. Additionally, OTZ has been shown to be relatively safe and non-toxic, making it a good choice for in vitro and in vivo studies. However, one limitation of using OTZ in lab experiments is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are a number of future directions for research on OTZ. One area of interest is in the development of OTZ-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of OTZ and its potential applications in other areas of research, such as neurodegenerative diseases. Finally, more research is needed to optimize the synthesis of OTZ and reduce its cost, making it more accessible for use in research.

Scientific Research Applications

OTZ has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that OTZ has potent anti-cancer properties and can effectively inhibit the growth of various cancer cell lines. Additionally, OTZ has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Properties

Molecular Formula

C13H14NOS+

Molecular Weight

232.32 g/mol

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone

InChI

InChI=1S/C13H14NOS/c1-10-9-16-11(2)14(10)8-13(15)12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3/q+1

InChI Key

QLMZQYVUQRXSGV-UHFFFAOYSA-N

SMILES

CC1=CSC(=[N+]1CC(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1=CSC(=[N+]1CC(=O)C2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.